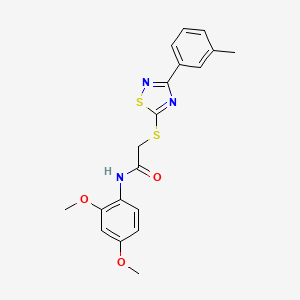
N-(2,4-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H19N3O3S2 and its molecular weight is 401.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features a thiadiazole ring, which is known for its diverse biological activities. The presence of methoxy and thio groups enhances its pharmacological profile.
Anticancer Properties
Recent studies have indicated that compounds containing the thiadiazole moiety exhibit significant anticancer activity. For instance:
- Cell Viability Assays : In vitro studies have shown that derivatives of thiadiazole can significantly reduce cell viability in various cancer cell lines. For example, a related compound demonstrated an IC50 value of 2.44 µM against LoVo colon cancer cells and 23.29 µM against MCF-7 breast cancer cells after 48 hours of treatment .
- Mechanisms of Action : The anticancer effects are attributed to the inhibition of critical pathways involved in cell proliferation and survival. For example, the compound may inhibit CDK9 kinase activity and interfere with STAT3 transcriptional activity . Molecular docking studies suggest that the sulphone and amino groups are crucial for this inhibitory action.
Antimicrobial Activity
The compound's potential as an antimicrobial agent is also noteworthy:
- Antibacterial Effects : Studies have reported that thiadiazole derivatives exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. Compounds similar to this compound have shown moderate to significant activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values lower than standard antibiotics .
- Antifungal Effects : The antifungal activity has been demonstrated against strains such as Aspergillus niger and Candida albicans, indicating a broad spectrum of antimicrobial efficacy .
Case Studies
Several case studies highlight the effectiveness of thiadiazole derivatives in clinical settings:
- In Vitro Study on Cancer Cell Lines : A study focused on various thiadiazole derivatives showed promising results in reducing the viability of multiple cancer cell lines, suggesting potential for further development into therapeutic agents .
- Antimicrobial Efficacy Trials : A series of tests conducted on bacterial strains revealed that certain derivatives exhibited zones of inhibition comparable to established antibiotics, reinforcing their potential as alternative treatments for resistant infections .
Data Summary Table
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-12-5-4-6-13(9-12)18-21-19(27-22-18)26-11-17(23)20-15-8-7-14(24-2)10-16(15)25-3/h4-10H,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSMPEDSEFSEPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














